

2,3-Dihydroisoquinoline-1,4-dione synonyms and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydroisoquinoline-1,4-dione

Cat. No.: B1600730

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dihydroisoquinoline-1,4-dione**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2,3-Dihydroisoquinoline-1,4-dione**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physicochemical properties, and advanced synthesis methodologies. A core focus is placed on a modern photocatalytic approach, for which a detailed experimental protocol and mechanistic rationale are provided. This guide is intended for researchers, chemists, and drug development professionals seeking foundational and actionable information on this versatile chemical scaffold.

Part 1: Core Chemical Identity and Properties

2,3-Dihydroisoquinoline-1,4-dione is a bicyclic organic compound containing a benzene ring fused to a dihydropyridine-dione ring. Its structure is foundational to a range of more complex molecules. The tautomeric form, 4-hydroxy-1(2H)-isoquinolinone, is also a valid representation of the molecule.

Synonyms and Chemical Identifiers

Precise identification is critical in research and development. The following table summarizes the key identifiers for **2,3-Dihydroisoquinoline-1,4-dione**, ensuring accurate sourcing and

regulatory compliance.

Identifier Type	Value	Source(s)
IUPAC Name	2,3-dihydroisoquinoline-1,4-dione	PubChem[1]
CAS Number	31053-30-2	Sigma-Aldrich, PubChem[1]
PubChem CID	12508166	PubChem[1]
Molecular Formula	C ₉ H ₇ NO ₂	Sigma-Aldrich
Molecular Weight	161.16 g/mol	PubChem[1]
InChI	InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)	PubChem[1]
InChIKey	WRRHHSIPJQOVJM-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	C1C(=O)C2=CC=CC=C2C(=O)N1	PubChem[1]
Common Synonyms	4-hydroxy-1(2H)-isoquinolinone, 2,3-Dihydro-1,4-isoquinolinedione, 1,4-Isoquinolinedione, 2,3-dihydro-	Sigma-Aldrich, PubChem[1]

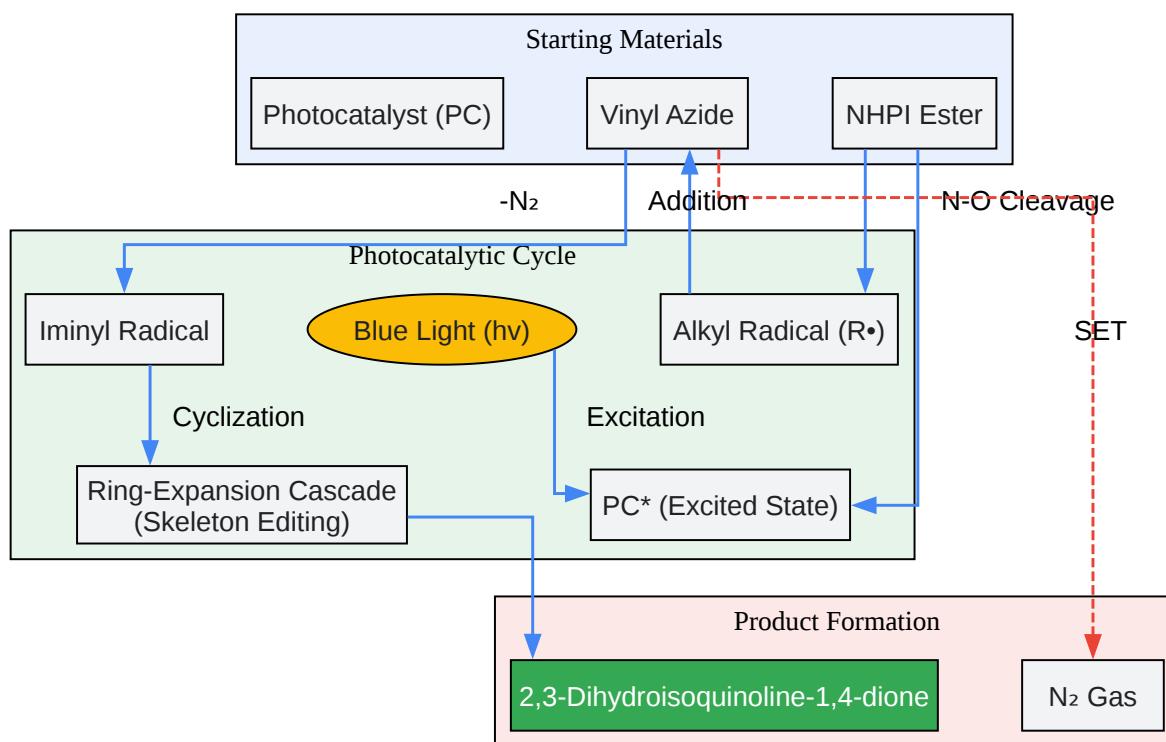
Physicochemical and Safety Data

The table below outlines essential physical and safety properties, derived from supplier safety data sheets and computational predictions.

Property	Value	Source(s)
Physical Form	Solid	Sigma-Aldrich
Storage	Sealed in dry, room temperature conditions	Sigma-Aldrich
XLogP3 (Predicted)	0.8	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	Sigma-Aldrich, PubChem[1]
GHS Signal Word	Warning	Sigma-Aldrich

Part 2: Synthesis, Mechanism, and Experimental Protocol

The synthesis of dihydroisoquinolinediones has evolved significantly. While traditional methods exist, modern approaches offer milder conditions and novel pathways. An unprecedented photocatalytic [4+2] skeleton-editing strategy represents the state-of-the-art for accessing this scaffold from simple precursors[2][3].


Mechanistic Insight: A Photocatalytic [4+2] Strategy

This innovative method utilizes vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters as starting materials under visible light irradiation. The causality of this reaction is rooted in the generation of radical intermediates.

- Photoexcitation and Radical Generation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state. It then engages in a single-electron transfer (SET) with the NHPI ester, cleaving the N–O bond to generate an alkyl radical.

- Reaction with Vinyl Azide: The alkyl radical adds to the vinyl azide, which subsequently releases dinitrogen (N_2) gas to form an iminyl radical.
- Ring Expansion and Cyclization: The key "skeleton-editing" step involves a radical-initiated ring-enlargement cascade. The iminyl radical attacks the phthalimide ring, leading to a sequence of bond cleavages and formations that ultimately constructs the desired **2,3-dihydroisoquinoline-1,4-dione** framework.

This strategy is powerful because it forges two C-C bonds, one C-N bond, and a new ring system while cleaving two C-N bonds in a single, orchestrated process[2][3].

[Click to download full resolution via product page](#)

Caption: Photocatalytic synthesis workflow for **2,3-dihydroisoquinoline-1,4-dione**.

Experimental Protocol: Photocatalytic Synthesis

This protocol is adapted from the general procedure described by Du et al. in Chemical Science (2025)[3]. It serves as a representative, self-validating workflow for synthesizing derivatives of the target compound.

Objective: To synthesize a substituted **2,3-dihydroisoquinoline-1,4-dione** via a photocatalytic three-component reaction.

Materials:

- N-Hydroxyphthalimide (NHPI) ester (1.8 equiv.)
- Vinyl azide (1.0 equiv., 0.10 mmol)
- Photocatalyst (e.g., 4CzIPN-Cl, 2.0 mol%)
- Hantzsch ester (4.0 equiv.)
- 2,4,6-Collidine (0.4 equiv.)
- Anhydrous Dichloromethane (DCM) (to 0.10 M)
- Schlenk tube or similar reaction vessel
- 30 W Blue LED lamp
- Magnetic stirrer and stir bar

Procedure:

- **Vessel Preparation:** Add the NHPI ester (0.18 mmol), vinyl azide (0.10 mmol), photocatalyst (0.002 mmol), Hantzsch ester (0.40 mmol), and 2,4,6-collidine (0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- **Solvent Addition:** Add anhydrous DCM (1.0 mL) to the tube under an inert atmosphere (e.g., nitrogen or argon).

- Degassing (Causality): Seal the tube and degas the solution using three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can quench the excited state of the photocatalyst and interfere with the radical cascade, thereby reducing or inhibiting product formation.
- Initiation of Reaction: Place the sealed tube approximately 5-7 cm from a 30 W blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature at approximately 35 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (vinyl azide) is consumed (typically 12 hours).
- Workup and Purification:
 - Upon completion, concentrate the reaction mixture in vacuo.
 - Purify the crude residue using silica gel column chromatography. The specific eluent system (e.g., petroleum ether/ethyl acetate) will depend on the polarity of the specific derivative being synthesized.
 - Combine the product-containing fractions and evaporate the solvent to yield the purified dihydroisoquinoline-1,4-dione.

Part 3: Analytical Profile and Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques are used for this purpose.

Spectroscopic Characterization (Expected)

While a specific public spectrum for the parent compound is not readily available, the following represents the expected signals based on its structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	Aromatic Protons: Multiple signals in the δ 7.5-8.5 ppm range, corresponding to the four protons on the benzene ring. The exact splitting pattern will depend on the substitution. Methylene Protons (-CH ₂ -): A singlet or complex multiplet around δ 4.0-4.5 ppm for the C3 protons. Amide Proton (-NH-): A broad singlet, typically downfield (δ 8.0 ppm), which is D ₂ O exchangeable.
¹³ C NMR	Carbonyl Carbons (C=O): Two signals in the δ 160-170 ppm region. Aromatic Carbons: Multiple signals between δ 125-140 ppm. Methylene Carbon (-CH ₂ -): A signal in the δ 40-50 ppm region.
FT-IR (KBr)	N-H Stretch: A broad absorption band around 3200-3400 cm ⁻¹ . C=O Stretch (Amide & Ketone): Strong, distinct absorption bands in the region of 1650-1750 cm ⁻¹ . C=C Stretch (Aromatic): Peaks around 1600 cm ⁻¹ and 1450 cm ⁻¹ .
Mass Spec (HRMS)	Calculated for C ₉ H ₇ NO ₂ [M+H] ⁺ : 162.0550. The observed mass should be within 5 ppm of this value.

Part 4: Applications in Research and Drug Development

2,3-Dihydroisoquinoline-1,4-dione is not typically an end-product but rather a high-value synthetic intermediate[4]. Its dione structure provides two reactive sites for further functionalization, making it a versatile building block.

- Scaffold for Bioactive Molecules: The isoquinoline core is a "privileged scaffold" present in numerous natural products and pharmaceuticals, including alkaloids with antitumor,

antimicrobial, antiviral, and anti-inflammatory properties[4].

- Medicinal Chemistry: Derivatives are employed in the synthesis of isoquinoline-based compounds with potential activities targeting the central nervous system or acting as antimicrobial agents[4].
- Complex Molecule Synthesis: It serves as a precursor for constructing more complex polycyclic frameworks through subsequent cyclization and condensation reactions[4].

Caption: Key application areas stemming from the core scaffold.

References

- Du, H.-W., Jia, J.-S., Chen, X.-Y., et al. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. PubMed.
- Du, H.-W., Jia, J.-S., Chen, X.-Y., et al. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science.
- PubChem. (n.d.). **2,3-Dihydroisoquinoline-1,4-dione**. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). **2,3-Dihydroisoquinoline-1,4-dione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Dihydroisoquinoline-1,4-dione | C9H7NO2 | CID 12508166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00665A [pubs.rsc.org]

- 4. 2,3-Dihydroisoquinoline-1,4-dione [myskinrecipes.com]
- To cite this document: BenchChem. [2,3-Dihydroisoquinoline-1,4-dione synonyms and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600730#2-3-dihydroisoquinoline-1-4-dione-synonyms-and-identifiers\]](https://www.benchchem.com/product/b1600730#2-3-dihydroisoquinoline-1-4-dione-synonyms-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com